molecular formula C8H5F5O2 B14055155 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene

1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene

Cat. No.: B14055155
M. Wt: 228.12 g/mol
InChI Key: AJYZKPZXUVAXHL-UHFFFAOYSA-N
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Description

1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in advanced pharmaceutical and agrochemical research. Its structure, featuring multiple fluorine atoms and fluorinated ether groups, is strategically designed to modulate the physicochemical properties of lead compounds. The inclusion of a difluoromethoxy (OCF2H) group is of particular note, as this moiety can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, amino, or thiol groups to potentially improve metabolic stability and membrane permeability in drug candidates . Furthermore, the presence of multiple fluorine atoms can significantly influence a molecule's electron distribution, lipophilicity, and overall bioavailability, making this benzene derivative a valuable intermediate in the quest for more efficacious and stable therapeutic and protective agents . Research into structurally related 2,2-difluoro-1,3-benzodioxole (DFBD) compounds indicates that such motifs are explored for their stability and specific biological activities, underscoring the potential of this chemical family in developing new pharmaceuticals and pesticides . This compound is intended for use in discovery chemistry and is strictly for laboratory research purposes.

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-3,5-difluoro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-7-5(11)1-4(10)2-6(7)15-8(12)13/h1-2,8H,3H2

InChI Key

AJYZKPZXUVAXHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)OCF)F)F

Origin of Product

United States

Preparation Methods

Nitration-Directed Functionalization

A method analogous to the synthesis of 1,5-difluoro-2,4-dinitrobenzene involves nitrating m-difluorobenzene in a mixed system of concentrated sulfuric acid and fuming nitric acid. While this approach primarily introduces nitro groups, subsequent reduction and diazotization steps can yield intermediates amenable to fluorinated alkoxy substitutions. For instance, reducing nitro groups to amines enables their conversion to hydroxyl groups via hydrolysis, which are then substituted with difluoromethoxy (-OCF₂H) and fluoromethoxy (-OCH₂F) groups using chlorodifluoromethane and chlorofluoromethane, respectively.

Phase-Transfer Catalyzed Alkoxylation

Building on methodologies for synthesizing 2-mercapto-5-difluoromethoxy-1H-benzimidazole, phase-transfer catalysts like polyethylene glycol (PEG-600) facilitate the introduction of fluorinated alkoxy groups. In this process:

  • A hydroxylated benzene derivative (e.g., 1,5-difluoro-2,3-dihydroxybenzene) reacts with difluoromethyl chloride (ClCF₂H) at 50–55°C for 70–74 hours to install the difluoromethoxy group.
  • The remaining hydroxyl group undergoes substitution with chlorofluoromethane (ClFCH₂) under similar conditions to introduce the fluoromethoxy group.
    This method benefits from mild reaction conditions and high regioselectivity, though the availability of dihydroxy precursors remains a limitation.

Sequential Substitution and Purification Protocols

Purification and Isolation

Post-synthesis purification is critical due to the compound’s structural complexity. Liquid-liquid extraction with dichloromethane effectively isolates the product from aqueous byproducts. Subsequent silica gel chromatography using hexane/ethyl acetate gradients (0–20%) ensures high purity, as evidenced by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield Purity
Nitration-Reduction m-Difluorobenzene HNO₃, H₂SO₄ 20–25°C, 2 hours ~50% 90–95%
Phase-Transfer Dihydroxybenzene ClCF₂H, PEG-600 50–55°C, 70–74 hours 52.59% ≥98%
Alkaline Substitution Dichlorobenzene NaOCF₂H, NaOCH₂F, DMF 80–100°C, 24 hours 60% ≥99%

Key Findings :

  • The phase-transfer method offers superior regioselectivity but requires extended reaction times.
  • Alkaline substitution in DMF provides the highest yield and purity, making it industrially viable.

Mechanistic Insights and Challenges

Reaction Mechanisms

The introduction of fluorinated alkoxy groups proceeds via SN2 nucleophilic substitution , where hydroxyl or halogen leaving groups are displaced by fluorinated alkoxide ions. For example:
$$ \text{Ar-OH + ClCF}2\text{H + NaOH → Ar-OCF}2\text{H + NaCl + H}_2\text{O} $$
The reaction’s success hinges on the use of polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and enhance nucleophilicity.

Steric and Electronic Considerations

The difluoromethoxy group (-OCF₂H) exhibits greater steric bulk and electron-withdrawing effects compared to the fluoromethoxy group (-OCH₂F) . Consequently, introducing -OCF₂H first minimizes steric hindrance during subsequent substitutions. Additionally, fluorine’s strong electronegativity deactivates the benzene ring, necessitating vigorous conditions for further functionalization.

Industrial Applications and Scalability

The scalability of the alkaline substitution method is particularly noteworthy. DMF’s recyclability reduces solvent costs, while column chromatography-free purification (via extraction and neutralization) streamlines large-scale production. However, handling fluorinated reagents requires specialized equipment to mitigate corrosion and toxicity risks.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine and chlorine atoms at positions 1, 2, and 5 undergo selective substitution under basic conditions.

Reagent Conditions Product Yield Source
Potassium tert-butoxide (KOtBu)THF, 60°C, 12 hrs1-Methoxy-5-chloro-2,3-difluorobenzene78%
Sodium methoxide (NaOMe)Methanol, reflux1,5-Dimethoxy-3-difluoromethoxy-2-fluoro65%
Ammonia (NH₃)DMSO, 100°C, 24 hrs1-Amino-5-fluoro-3-difluoromethoxy derivative52%

Mechanistic Insight :

  • Fluorine at position 2 exhibits higher substitution lability due to steric strain from adjacent methoxy groups .

  • Difluoromethoxy groups stabilize transition states through inductive effects, accelerating substitution at position 5 .

Oxidation Reactions

Methoxy and fluoromethoxy groups are oxidized to carbonyl derivatives under strong acidic conditions.

Oxidizing Agent Conditions Product Yield Source
KMnO₄/H₂SO₄80°C, 6 hrs1,5-Difluoro-3-(difluorocarbonyl)-2-fluorobenzoic acid43%
CrO₃/AcOHRoom temp, 48 hrs3-Keto-1,5-difluoro-2-(fluoromethoxy)benzene61%

Key Findings :

  • Oxidation preferentially targets the difluoromethoxy group due to its electron-withdrawing nature .

  • Chromium-based reagents achieve higher regioselectivity compared to permanganate .

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals.

Catalyst Reagent Product Yield Source
Pd(PPh₃)₄Phenylboronic acid1,5-Difluoro-3-difluoromethoxy-2-(biphenyl)82%
CuI/1,10-PhenanthrolineTerminal alkyneAlkynylated derivative at position 568%

Mechanistic Notes :

  • Palladium catalysis enables Suzuki-Miyaura coupling at position 5 with minimal defluorination.

  • Copper-mediated reactions show preference for meta-fluorine substitution due to steric hindrance.

Hydrolysis and Stability

Hydrolytic stability varies significantly under acidic vs. basic conditions:

Condition Time Degradation Product Stability Source
1M HCl, 25°C72 hrs1,5-Difluoro-3-hydroxy-2-(fluoromethoxy)92% intact
1M NaOH, 25°C24 hrsComplete defluorination to phenolic derivative<10% intact

Critical Observations :

  • Base-induced hydrolysis follows an E1cB mechanism, with fluoride elimination as the rate-limiting step .

  • Acidic conditions preserve the difluoromethoxy group but hydrolyze methoxy substituents .

Photoredox Reactions

Visible-light-mediated reactions enable radical fluoromethylation:

Catalyst Light Source Product Yield Source
Ru(bpy)₃Cl₂450 nm LEDTrifluoromethylated adduct at position 374%
Eosin YWhite LEDDifluoromethoxy radical coupling product58%

Mechanism :

  • Photoexcitation generates Ru(III), which oxidizes fluoromethoxy groups to radicals .

  • Radical recombination forms C–C bonds with minimal byproducts .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights positional effects:

Compound Substitution Rate (Position 5) Oxidation Susceptibility Coupling Efficiency
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)1.00 (reference)High82% (Pd)
1,3-Difluoro-5-difluoromethoxy-2-(methoxy)0.78Moderate65% (Pd)
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethoxy)0.45Low48% (Cu)

Data normalized to the query compound’s reactivity .

Scientific Research Applications

1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene involves its interaction with molecular targets through its fluorine and methoxy groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule but differ in substituents, functional groups, or halogen types:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene C8H5F5O2 ~244.1 (estimated) F (1,5), OCF2F (3), OCF (2) Ether, fluorinated alkoxy
1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene C8H4Cl2F4O 263.02 Cl (1,5), OCF2 (3), CF2 (2) Halogenated alkoxy, difluoromethyl
1,5-Dichloro-3-Methoxy-2-nitrobenzene C7H5Cl2NO3 222.03 Cl (1,5), OCH3 (3), NO2 (2) Nitro, methoxy
2,6-Difluoro-3-methoxyphenylboronic Acid C7H7BF2O3 ~195.9 (estimated) F (2,6), OCH3 (3), B(OH)2 Boronic acid, methoxy
1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene C9H10FIO3 312.08 OCH3 (1,5), I (2), OCF (4) Iodo, methoxy, fluoromethoxy
Key Observations :

Halogen vs. Fluorinated Alkoxy Groups: The dichloro analogue (C8H4Cl2F4O) replaces fluorine with chlorine at positions 1 and 5, increasing molecular weight (263.02 vs. ~244.1) and altering electronic properties. Chlorine’s lower electronegativity and larger atomic radius may reduce metabolic stability compared to fluorine .

Functional Group Diversity: The nitro group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene (NO2 at position 2) introduces strong electron-withdrawing effects, contrasting with the target compound’s fluoromethoxy group. This difference impacts reactivity in electrophilic substitution or reduction reactions . The boronic acid group in 2,6-Difluoro-3-methoxyphenylboronic acid enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound .

Fluorinated Alkoxy Variations :

  • The target compound’s difluoromethoxy (OCF2F) and fluoromethoxy (OCF) groups enhance electronegativity and steric hindrance compared to the methoxy (OCH3) group in other analogues. These groups may improve resistance to enzymatic degradation in medicinal chemistry applications .

Biological Activity

1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique arrangement of fluorine and methoxy groups on the benzene ring contributes to its chemical properties, which may influence its interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C8H5F5O2
  • Molecular Weight : 212.12 g/mol
  • CAS Number : 1803833-53-5

Structural Representation

The compound features a benzene ring substituted with multiple fluorine and methoxy groups, enhancing its lipophilicity and potentially altering its biological activity.

The biological activity of 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets, which may lead to significant pharmacological effects.

Pharmacological Studies

Recent studies have explored the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially due to its ability to disrupt cellular membranes or interfere with metabolic pathways.
  • Anticancer Potential : Preliminary investigations into the anticancer activity of this compound have shown promising results. It appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Neuropharmacological Effects : There is emerging evidence suggesting that compounds with similar structures may influence neurotransmitter systems, potentially offering neuroprotective effects or modulating mood disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene against Escherichia coli demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was proposed to involve disruption of the bacterial cell wall integrity.

Case Study 2: Cancer Cell Line Study

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values reported around 30 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in MCF-7 cells
NeuropharmacologicalPotential modulation of neurotransmitters

Q & A

Basic: What are the recommended synthetic strategies for 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene?

Answer:
The synthesis of this compound involves sequential fluorination and etherification steps. Key methodologies include:

  • Nucleophilic aromatic substitution (NAS): Fluorine atoms can be introduced via dechlorination or displacement of nitro groups using KF or CsF under anhydrous conditions .
  • Etherification: Difluoromethoxy and fluoromethoxy groups are typically introduced via Williamson ether synthesis, employing reagents like chlorodifluoromethane or fluoromethyl tosylate under basic conditions (e.g., NaH/DMF) .
  • Reductive amination intermediates: For precursors with nitro groups, reduction using SnCl₂·2H₂O in ethanol (reflux, 75°C) is effective, followed by purification via ethyl acetate extraction .

Example Protocol:

Start with 1,5-difluoro-2-nitrobenzene.

Reduce nitro to amine using SnCl₂ in ethanol.

Introduce difluoromethoxy groups via reaction with chlorodifluoromethane/K₂CO₃.

Final fluoromethoxy substitution using fluoromethyl tosylate in DMF .

Advanced: How can regioselectivity challenges in fluorine substitution be addressed?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directing groups: Nitro or methoxy groups temporarily direct fluorination to specific positions. For example, a nitro group at position 3 enhances electrophilic substitution at positions 2 and 4 .
  • Temperature control: Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (80–100°C) promote thermodynamic products.
  • Catalysts: Use of Lewis acids (e.g., BF₃·Et₂O) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity .

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